1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester
Description
Properties
Molecular Formula |
C13H10ClN3O2 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
ethyl 1-(2-chlorophenyl)-5-cyanopyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)11-7-9(8-15)17(16-11)12-6-4-3-5-10(12)14/h3-7H,2H2,1H3 |
InChI Key |
DIMRYIQZTNIKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation and Substitution
The pyrazole ring is commonly constructed by condensation reactions involving hydrazine derivatives and β-keto esters or related compounds. For the 1-(2-chloro-phenyl) substitution, 2-chlorophenyl hydrazine derivatives are typically employed.
According to a study on pyrazole derivatives, phenyl hydrazine derivatives react with ethyl pyruvate or methyl acetoacetate to yield 1-phenyl-1H-pyrazol-5(4H)-ones, which serve as key intermediates for further functionalization.
The 2-chloro substituent is introduced via the corresponding 2-chlorophenyl hydrazine, ensuring regioselective substitution at the N-1 position of the pyrazole ring.
Introduction of the Cyano Group at Position 5
The cyano group at the 5-position can be introduced by transformation of amino or amide functionalities on the pyrazole ring.
A notable method involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives to yield ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, which upon further reaction furnishes the cyano substituent.
The conversion of amide to nitrile groups by dehydration is also reported, often using reagents like thionyl chloride in the presence of dimethylformamide as a catalyst.
Esterification to Ethyl Ester
The carboxylic acid group at position 3 is esterified to the ethyl ester using standard esterification techniques.
One approach involves the conversion of the corresponding carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with ethanol under reflux to afford the ethyl ester.
Alternatively, direct esterification under acidic conditions with ethanol can be performed, but acid chloride intermediates often provide better yields and purity.
Representative Preparation Procedure
Based on the synthesis data from patents and research articles, the following is a typical preparation sequence:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of 1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one | 2-chlorophenyl hydrazine + ethyl pyruvate, reflux in ethanol | ~85 | High regioselectivity at N-1 |
| 2. Conversion to 5-amino-4-cyano derivative | Abnormal Beckmann rearrangement of o-chloroaldehyde precursor with Beckmann conditions | 70-90 | Provides cyano group at C-5 |
| 3. Hydrolysis and acidification | Aqueous alkali hydrolysis followed by acidification | 90 | Purification step |
| 4. Formation of acid chloride | Thionyl chloride, reflux | 95 | Prepares for esterification |
| 5. Esterification to ethyl ester | Reaction with ethanol under reflux | 90-95 | High purity ethyl ester obtained |
This sequence is supported by patent WO2009121288A1 and literature reports on pyrazole carboxylic acid derivatives.
Analytical Data and Purity
Purity of intermediates and final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), with reported purities exceeding 90% in optimized syntheses.
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) are used for structural confirmation and purity assessment.
Typical melting points and spectral data match well with literature values, confirming the identity of the ethyl ester of 1-(2-chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid.
Comparative Table of Preparation Methods
Research Findings and Industrial Considerations
Industrial production favors methods that minimize hazardous reagents and maximize yield and purity. The use of basic hydrolysis followed by acid chloride formation and ethanol esterification is preferred for its balance of efficiency and safety.
Some routes involving explosive or toxic reagents such as ethyl diazoacetate or 3-butyne-2-ketone are avoided due to safety and environmental concerns.
Hydrolysis steps must be optimized to avoid product solubility issues that complicate extraction and isolation.
The esterification step is critical for obtaining the ethyl ester with high purity, often requiring reflux with excess ethanol and catalytic amounts of pyridine or similar bases.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 275.69 g/mol. Its structure features a pyrazole ring, which is significant for its biological activities. The presence of the chloro-substituted phenyl group and the cyano group enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester has demonstrated significant biological activities, making it a candidate for drug development. Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes and microbial growth, suggesting potential therapeutic applications in treating inflammatory diseases and infections.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. Results showed that it effectively reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential as a lead compound for developing anti-inflammatory drugs.
Agrochemicals
In the field of agrochemicals, this compound has been studied for its pesticidal properties. Its ability to interact with biological systems makes it a promising candidate for developing eco-friendly pesticides that can target specific pests without affecting non-target organisms.
Case Study: Pesticidal Efficacy
A research project evaluated the efficacy of this compound against common agricultural pests. The findings revealed that at certain concentrations, the compound exhibited significant toxicity towards target insects while demonstrating low toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table compares key structural and physicochemical properties of the target compound with analogues:
Key Differences and Implications
Electron-Withdrawing vs. Lipophilic Groups
- The cyano group in the target compound enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution or cyclization reactions.
- The 4-chlorophenyl substituent in Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate introduces para-substitution symmetry, which may improve crystallinity compared to the ortho-chlorine in the target compound .
Steric and Geometric Effects
- The allyl group in Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate introduces steric hindrance, limiting rotational freedom but enabling metal-catalyzed coupling reactions for derivatization .
- Ester Position : Moving the ester group from position 3 (target compound) to position 4 (trifluoromethyl analogue) alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and protein-binding interactions .
Aromatic vs. Aliphatic Substituents
- The phenyl group in 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester facilitates π-π stacking with aromatic residues in enzyme active sites, a property less pronounced in the target compound’s cyano-substituted structure .
Biological Activity
1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-3-carboxylic acid ethyl ester (CAS: 1269291-83-9) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H10ClN3O2
- Molecular Weight : 275.69 g/mol
- Canonical SMILES : CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=CC=C2Cl
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
The compound's mechanism involves inducing apoptosis and cell cycle arrest, particularly at the SubG1/G1 phase, which is critical for cancer therapy.
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties. Compounds similar to 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation:
This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial effects against various bacterial strains. The structure of 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole may enhance its activity against pathogens such as E. coli and Staphylococcus aureus. Specific derivatives have demonstrated significant antibacterial activity:
The biological activities of 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting cancerous cells.
- Enzyme Inhibition : The anti-inflammatory effects are primarily due to the inhibition of COX enzymes, reducing prostaglandin synthesis.
Case Studies
A recent study investigated the efficacy of 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, corroborating its potential as an anticancer agent.
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
